Remimazolam besilate

Overview

Description

Remimazolam besilate is an ultra short-acting benzodiazepine used for the induction and maintenance of procedural sedation in adults undergoing procedures lasting 30 minutes or less . It’s also known by the brand name Byfavo . Each glass, single-patient-use, sterile vial of BYFAVO (remimazolam) for injection contains 20 mg remimazolam, equivalent to 27.2 mg remimazolam besylate .

Synthesis Analysis

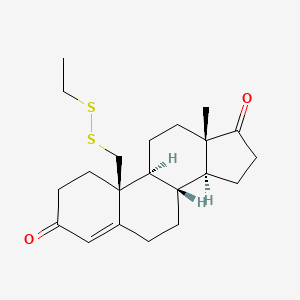

Remimazolam is a chiral molecule presented as the S-enantiomer which is prepared by stereoselective synthesis . Precipitation has been reported when remimazolam besylate has been co-administered with certain electrolyte solutions based on sodium acetate or sodium lactate .Molecular Structure Analysis

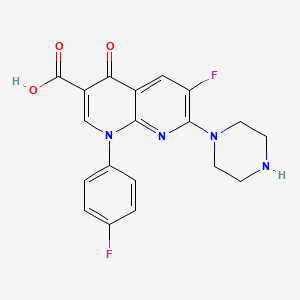

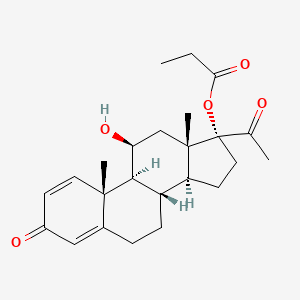

The chemical formula of Remimazolam besilate is C27H25BrN4O5S . Its exact mass is 596.07 and its molecular weight is 597.480 .Chemical Reactions Analysis

Remimazolam is a short acting benzodiazepine whose effects are terminated by ester hydrolysis . This property allows for its rapid removal even during a prolonged infusion .Physical And Chemical Properties Analysis

Remimazolam besylate is a water-soluble, ultra-short-acting intravenous benzodiazepine . It has a high clearance, small steady-state volume of distribution, short elimination half-life, short context-sensitive half-life, and fast onset and recovery .Mechanism of Action

Safety and Hazards

Remimazolam may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, weak or shallow breathing, confusion, slow heartbeats, lightheadedness, drowsiness, and dizziness . Anaphylactic reactions to remimazolam have been consistently severe and therefore deserve to be taken seriously .

Future Directions

properties

IUPAC Name |

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTKNJZIWGTNTE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Remimazolam besilate | |

CAS RN |

1001415-66-2 | |

| Record name | Remimazolam besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIMAZOLAM BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does remimazolam besylate exert its sedative and anesthetic effects?

A1: Similar to other benzodiazepines, remimazolam besylate acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. [] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation, anxiolysis, and muscle relaxation. []

Q2: What is the molecular formula and weight of remimazolam besylate?

A2: The molecular formula of remimazolam besylate is C21H21N4O3S•C6H6O3S, and its molecular weight is 580.67 g/mol. []

Q3: Has research explored the interaction between remimazolam besylate and human serum albumin?

A3: Yes, studies employing fluorescence, circular dichroism spectroscopy, and isothermal titration calorimetry have investigated the interaction between remimazolam and human serum albumin (HSA). These studies indicate a strong binding affinity driven by van der Waals forces and hydrogen bonds, suggesting potential implications for the compound's pharmacokinetic profile. []

Q4: Are there compatibility concerns regarding the administration of remimazolam besylate?

A4: A reported case highlighted the incompatibility of remimazolam besylate with Ringer's acetate infusion. The mixture resulted in precipitate formation, identified as remimazolam, which caused occlusion of the intravenous catheter. This incompatibility appears to be influenced by the pH and concentration of the infusion solution. []

Q5: What makes remimazolam besylate's pharmacokinetic profile unique compared to other benzodiazepines?

A5: Remimazolam besylate undergoes rapid hydrolysis by non-specific tissue esterases to form an inactive carboxylic acid metabolite (CNS7054X). [, ] This organ-independent metabolism results in a fast onset and offset of action, distinguishing it from other benzodiazepines like midazolam, which rely on hepatic metabolism. [, ]

Q6: How is remimazolam besylate typically administered, and what is its elimination half-life?

A6: Remimazolam besylate is administered intravenously. Its elimination half-life is approximately 1 hour, contributing to its desirable short-acting profile. []

Q7: Have there been studies investigating the influence of genetic factors on remimazolam pharmacokinetics?

A7: A study explored the impact of vitamin D receptor (VDR), cytochrome P450 3A, and cytochrome P450 oxidoreductase genetic polymorphisms on remimazolam pharmacokinetics in healthy Chinese volunteers. Results suggested that VDR genetic variations might influence the pharmacokinetic profile of remimazolam in this population. []

Q8: What are the main advantages of remimazolam besylate compared to other sedative agents like propofol?

A8: Clinical trials and studies highlight several advantages of remimazolam besylate over propofol, including:

- Reduced Hemodynamic Fluctuations: Remimazolam besylate demonstrates a reduced likelihood of causing significant drops in blood pressure and heart rate compared to propofol. [, , , ]

- Less Respiratory Depression: Studies indicate that remimazolam besylate is associated with a lower incidence of respiratory depression compared to propofol, making it a potentially safer option for procedures requiring sedation. [, , ]

- Reduced Injection Pain: Remimazolam besylate administration is associated with less injection pain than propofol, improving patient comfort. [, , ]

- Rapid Recovery: Due to its unique metabolic pathway, remimazolam besylate allows for faster patient recovery times compared to propofol. [, ]

Q9: Can the effects of remimazolam besylate be reversed?

A9: Yes, flumazenil, a benzodiazepine antagonist, can effectively reverse the sedative effects of remimazolam besylate in case of adverse events or to expedite recovery time. [, ]

Q10: Has remimazolam besylate been evaluated for safety and efficacy in specific patient populations?

A10: Research has explored the use of remimazolam besylate in various clinical settings:

- Elderly Patients: Remimazolam besylate has shown promising results in elderly patients, exhibiting faster recovery times compared to propofol in those undergoing gastrointestinal endoscopy. [] Studies also suggest its potential for managing agitated delirium in older patients post-orthopedic surgery. [, ]

- Patients Undergoing Bronchoscopy: Research indicates that remimazolam besylate is a safe and effective sedative for patients undergoing bronchoscopy, with a potentially lower incidence of adverse effects compared to propofol. [, ]

- Patients Undergoing Hysteroscopy: Remimazolam besylate demonstrates efficacy and safety in patients undergoing hysteroscopy, offering potential advantages in terms of sedation depth control and reduced adverse event incidence compared to propofol. [, , , ]

Q11: What are the potential long-term effects of remimazolam besylate?

A11: Further research is needed to fully elucidate the long-term effects of remimazolam besylate. Ongoing studies are investigating its safety profile in long-term sedation for critically ill patients requiring mechanical ventilation. []

Q12: Has remimazolam besylate demonstrated any effects beyond its role as a sedative and anesthetic?

A13: Interestingly, in vitro studies have revealed that remimazolam besylate can inhibit the proliferation and migration of human lung cancer cells while inducing apoptosis. [] This finding suggests avenues for further research into potential anti-cancer properties of the compound, although clinical relevance remains to be determined.

Q13: Have animal models been used to investigate the effects of remimazolam besylate?

A14: Yes, preclinical studies in mice explored the effects of remimazolam on cognitive function and the nervous system. These studies showed that remimazolam could induce sedation, which was reversible and dose-dependent. Notably, remimazolam demonstrated a potentially protective effect on neurological function compared to propofol, as evidenced by reduced P-tau phosphorylation and increased dendritic spine density in the hippocampus. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)